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Compound of Interest

Compound Name: 3-Oxoisoindoline-5-carboxylic acid

Cat. No.: B1321946

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Oxoisoindoline-5-carboxylic acid, a key intermediate in the synthesis of various biologically
active molecules. The information presented herein is intended to support research and
development activities by providing detailed spectroscopic characterization and the
methodologies for its acquisition.

Chemical Structure and Properties

e IUPAC Name: 3-Oxo-2,3-dihydro-1H-isoindoline-5-carboxylic acid
e Molecular Formula: CoH7NO3

e Molecular Weight: 177.16 g/mol

e CAS Number: 1749-39-9

Spectroscopic Data Summary

The following tables summarize the expected and reported spectroscopic data for 3-
Oxoisoindoline-5-carboxylic acid. The data is compiled from analyses of closely related
precursor molecules and derivatives, as direct and complete experimental spectra for the target
compound are not readily available in published literature.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR (Proton NMR) Data

Chemical Shift

%) Multiplicity Integration Assignment Notes
ppm

Chemical shift is
concentration
and solvent
dependent; may

~13.0 brs 1H -COOH ]
exchange with
D20. Expected
to be a broad

singlet.

~8.8 S 1H -NH Amide proton.

Aromatic proton
ortho to the

carboxylic acid

group.

Aromatic proton
meta to the

carboxylic acid

group.

Aromatic proton
para to the

carboxylic acid

group.

Methylene

protons of the
~4.5 s 2H -CH2- o )

isoindolinone

ring.

Solvent: DMSO-ds, Frequency: 400 MHz
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Table 2: 13C NMR (Carbon NMR) Data

Chemical Shift (8) ppm

Assignment

Notes

Carboxylic acid carbonyl

~167.0 -COOH

carbon.

_ Amide carbonyl carbon of the

~166.0 C=0 (amide) o ) ]

isoindolinone ring.
~145.0 C-7a Aromatic quaternary carbon.

Aromatic quaternary carbon
~135.0 C-5 _ _

attached to the carboxylic acid.
~133.0 C-3a Aromatic quaternary carbon.
~125.0 C-6 Aromatic CH.
~124.0 C-4 Aromatic CH.
~123.0 C-7 Aromatic CH.

Methylene carbon of the
~47.0 -CH:-

isoindolinone ring.

Solvent: DMSO-ds, Frequency: 100 MHz

Infrared (IR) Spectroscopy

Table 3: FT-IR Absorption Bands
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Wavenumber (cm~?) Intensity Assignment

O-H stretch (from carboxylic

3300 - 2500 Broad, Strong _

acid, hydrogen-bonded)
~3200 Medium N-H stretch (amide)

C=0 stretch (carboxylic acid
~1730 Strong, Sharp

carbonyl)

C=0 stretch (amide carbonyl,
~1680 Strong, Sharp

lactam)
~1610, ~1550 Medium C=C stretch (aromatic)
~1300 Medium C-O stretch (carboxylic acid)
~1200 Medium C-N stretch (amide)

Mass Spectrometry (MS)
Table 4: Expected Mass Spectrometry Fragments

m/z lon Notes
177 [M]* Molecular ion peak.

Loss of the hydroxyl radical
160 [M - OHJ* _ _

from the carboxylic acid group.

Loss of the carboxylic acid
132 [M - COOH]J*

group.
104 [C7H4O]* Further fragmentation.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data
presented above. These protocols are based on standard practices for the analysis of aromatic
carboxylic acids and isoindolinone derivatives[1].
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NMR Spectroscopy

o Sample Preparation: Approximately 5-10 mg of 3-Oxoisoindoline-5-carboxylic acid is
dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-ds). The sample is vortexed to
ensure complete dissolution and transferred to a 5 mm NMR tube.

 Instrumentation: Spectra are acquired on a Bruker AVANCE 400 MHz spectrometer.
e 1H NMR Acquisition Parameters:

o Pulse Program: zg30

o Solvent: DMSO-de

o Temperature: 298 K

o Spectral Width: 16 ppm

o Number of Scans: 16

o Relaxation Delay: 2.0 s

e 13C NMR Acquisition Parameters:

o

Pulse Program: zgpg30 (proton-decoupled)

Solvent: DMSO-ds

[e]

o

Temperature: 298 K

[¢]

Spectral Width: 240 ppm

Number of Scans: 1024

[¢]

[e]

Relaxation Delay: 2.0 s

o Data Processing: The spectra are referenced to the residual solvent peak of DMSO-ds (0
2.50 for *H and & 39.52 for 13C). Data is processed using standard NMR software with
baseline correction and phasing.
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Infrared (IR) Spectroscopy

o Sample Preparation: A small amount of the solid sample is finely ground with potassium
bromide (KBr) in an agate mortar and pestle. The mixture is then pressed into a thin,
transparent pellet using a hydraulic press.

 Instrumentation: The spectrum is recorded on a Shimadzu IRTracer-100 FT-IR spectrometer.
e Acquisition Parameters:

o Spectral Range: 4000 - 400 cm~?

o Resolution: 4 cm

o Number of Scans: 32

o Data Processing: The spectrum is baseline corrected and reported in terms of wavenumber
(cm™1).

Mass Spectrometry (MS)

o Sample Preparation: The sample is dissolved in a suitable solvent such as methanol or
acetonitrile at a concentration of approximately 1 mg/mL. The solution is then introduced into
the mass spectrometer via direct infusion or through an LC system.

¢ Instrumentation: An Agilent 6130B Single Quadrupole LC/MS system with an electrospray
ionization (ESI) source is used.

e Acquisition Parameters (Positive lon Mode):

[¢]

lonization Mode: Electrospray lonization (ESI+)

[¢]

Capillary Voltage: 3000 V

o

Fragmentor Voltage: 70 V

o

Gas Temperature: 300 °C

[¢]

Drying Gas Flow: 10 L/min

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1321946?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

o Nebulizer Pressure: 35 psig

o Mass Range: m/z 50 - 500

o Data Processing: The resulting mass spectrum is analyzed to identify the molecular ion peak
and major fragment ions.

Workflow Diagrams
Synthesis Workflow

The following diagram illustrates a typical synthetic route to 3-Oxoisoindoline-5-carboxylic
acid, starting from 2-methyl-5-nitrobenzoic acid.

Sample Preparation

Synthesized Product:
3-Oxoisoindoline-5-carboxylic acid

Spectroscolic Analysis

Nl SEBEOSElE) FT-IR Spectroscopy p-| Mass Spectrometry

(1H, 13C)
Data Inteluretation

Structure Confirmation
&
Data Reporting

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b1321946?utm_src=pdf-body
https://www.benchchem.com/product/b1321946?utm_src=pdf-body
https://www.benchchem.com/product/b1321946?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1321946?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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oxoisoindoline-5-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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